2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 946257-11-0
Cat. No.: VC8328359
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946257-11-0 |
|---|---|
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H26N4O2/c1-5-8-22-26-27-24(30-22)20-13-18-9-6-7-10-19(18)28(20)14-21(29)25-23-16(3)11-15(2)12-17(23)4/h6-7,9-13H,5,8,14H2,1-4H3,(H,25,29) |
| Standard InChI Key | PPFJDOPKHLNZEL-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C |
| Canonical SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Indole Core: A bicyclic aromatic system with a pyrrole ring fused to benzene, contributing to π-π stacking interactions in biological targets.
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1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability .
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N-(2,4,6-Trimethylphenyl)Acetamide Side Chain: A substituted phenyl group providing steric bulk and hydrophobic interactions, potentially modulating receptor selectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 946257-11-0 |
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-[2-(5-Propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
| SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C |
The indole’s N-H group (δ ~11 ppm in NMR) and the oxadiazole’s C=N stretch (1667 cm⁻¹ in IR) are critical spectroscopic identifiers .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Indole-Oxadiazole Hybrid: Formed via cyclization of thiosemicarbazides or condensation of hydrazides with carboxylic acids .
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Acetamide Linker: Introduced through nucleophilic acyl substitution between chloroacetyl chloride and the indole nitrogen.
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2,4,6-Trimethylaniline: Coupled via amide bond formation using carbodiimide coupling agents.
Stepwise Synthesis
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Indole-Oxadiazole Formation:
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Acetamide Installation:
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Chloroacetyl chloride reacts with the indole nitrogen in the presence of triethylamine (TEA) to yield the chloroacetamide intermediate.
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Final Coupling:
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The chloroacetamide undergoes nucleophilic displacement with 2,4,6-trimethylaniline in DMF at 60°C.
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Table 2: Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 5-Propyl-1,3,4-oxadiazol-2-indole | 72 |
| 2 | Chloroacetamide derivative | 85 |
| 3 | Final product | 68 |
Biological Activity
Enzyme Inhibition
The oxadiazole moiety inhibits kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking studies suggest hydrogen bonding between the oxadiazole’s nitrogen and kinase active sites .
Antimicrobial Properties
Analogous compounds exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via hydrophobic interactions .
Research Findings
Pharmacokinetic Profiling
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Lipophilicity (LogP): 3.8, indicating moderate blood-brain barrier permeability.
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Plasma Stability: >90% remaining after 24 hours in human plasma, suggesting resistance to esterase degradation.
Toxicity Screening
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